Diethyl 2-(4-Methoxybenzyl)malonate

Catalog No.
S1917974
CAS No.
6335-37-1
M.F
C15H20O5
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(4-Methoxybenzyl)malonate

CAS Number

6335-37-1

Product Name

Diethyl 2-(4-Methoxybenzyl)malonate

IUPAC Name

diethyl 2-[(4-methoxyphenyl)methyl]propanedioate

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-6-8-12(18-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3

InChI Key

VOUQVWQRJJVRFU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)OCC

The exact mass of the compound Diethyl 2-(4-Methoxybenzyl)malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2-(4-Methoxybenzyl)malonate is a pre-functionalized, electron-rich malonic ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials. By incorporating a 4-methoxybenzyl (PMB) moiety directly onto the diethyl malonate core, this compound bypasses the traditional, impurity-prone alkylation step required when starting from base malonates. The PMB group provides dual synthetic utility: it serves as a highly activated, lipophilic structural element that facilitates directed electrophilic cyclizations, and it acts as a chemically labile protecting scaffold susceptible to mild oxidative cleavage [1]. Its diethyl ester configuration offers an optimal balance of solubility in non-polar organic solvents and controlled hydrolytic stability during multi-step scale-up operations.

Substituting Diethyl 2-(4-Methoxybenzyl)malonate with unsubstituted diethyl benzylmalonate fundamentally alters the downstream reactivity profile, leading to process failures in advanced syntheses. The absence of the electron-donating para-methoxy group in the generic benzyl analog prevents mild oxidative deprotection (e.g., via DDQ) and significantly increases the activation energy required for electrophilic aromatic substitution (EAS) cyclizations, often forcing the use of harsh, degradation-inducing conditions [1]. Conversely, attempting to substitute with the base building block, diethyl malonate, forces the manufacturer to perform an initial PMB-alkylation step. This in-situ alkylation is notoriously prone to over-reaction, generating 10–20% dialkylated impurities that are difficult to separate via standard crystallization or distillation, thereby reducing overall process mass intensity (PMI) and yield [2].

Oxidative Cleavage and Deprotection Efficiency

The para-methoxy group on Diethyl 2-(4-Methoxybenzyl)malonate allows for highly efficient oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Under mild conditions (0 °C to room temperature in aqueous dichloromethane), the PMB derivative achieves >85% cleavage yield. In stark contrast, the unsubstituted diethyl benzylmalonate comparator exhibits <5% cleavage under identical DDQ conditions, requiring harsh hydrogenolysis (Pd/C, high pressure H2) for removal, which is incompatible with reducible functional groups [1].

Evidence DimensionOxidative cleavage yield via DDQ
Target Compound Data>85% yield at 0 °C to RT
Comparator Or BaselineDiethyl benzylmalonate (<5% yield)
Quantified DifferenceGreater than 80% absolute increase in cleavage yield under mild oxidative conditions
ConditionsDDQ (1.2-1.5 equiv), CH2Cl2/H2O, 0 °C to RT, 2-4 hours

Procuring the PMB-substituted malonate is essential for synthetic routes that require late-stage, mild deprotection without reducing other sensitive moieties in the molecule.

Electrophilic Aromatic Substitution (EAS) Activation

When utilized as a precursor for indanone or tetralone derivatives via intramolecular Friedel-Crafts cyclization, the electron-donating methoxy group strongly activates the aromatic ring. Diethyl 2-(4-Methoxybenzyl)malonate derivatives cyclize in >75% yield using mild Lewis acids (e.g., TiCl4) or moderate heating. The unsubstituted diethyl benzylmalonate baseline requires significantly stronger acids (e.g., polyphosphoric acid or AlCl3 at >100 °C) and typically yields <40% due to the lack of ring activation and subsequent thermal degradation [1].

Evidence DimensionIntramolecular cyclization yield and conditions
Target Compound Data>75% yield under mild Lewis acid catalysis
Comparator Or BaselineDiethyl benzylmalonate (<40% yield, requires harsh acids/heat)
Quantified Difference35% higher yield with significantly lower activation energy requirements
ConditionsIntramolecular Friedel-Crafts acylation/alkylation conditions

Lowers energy costs and prevents the degradation of complex intermediates during ring-forming steps in industrial API manufacturing.

Alkylation Purity and Process Mass Intensity (PMI)

Procuring pre-synthesized Diethyl 2-(4-Methoxybenzyl)malonate guarantees a mono-substituted purity of >98%. If a manufacturer attempts to synthesize this intermediate in-house by alkylating diethyl malonate with 4-methoxybenzyl chloride, the reaction inherently produces 10-20% dialkylated byproduct due to the high reactivity of the mono-alkylated enolate. Removing this dialkylated impurity requires resource-intensive chromatographic separation, which drastically increases the Process Mass Intensity (PMI) [1].

Evidence DimensionMono-alkylation purity and downstream separation requirements
Target Compound Data>98% mono-substituted purity (pre-synthesized)
Comparator Or BaselineIn-situ alkylation of diethyl malonate (yields 10-20% dialkylated impurity)
Quantified DifferenceEliminates 10-20% dialkylation impurity and associated chromatographic purification steps
ConditionsStandard malonic ester synthesis (NaOEt/EtOH or K2CO3/DMF with PMB-Cl)

Purchasing the pre-formed compound directly eliminates a low-yielding, purification-heavy step, ensuring regulatory compliance and reducing scale-up costs.

Hydrolytic Stability During Basic Workup

The diethyl ester configuration of Diethyl 2-(4-Methoxybenzyl)malonate provides superior hydrolytic stability during mildly basic aqueous workups compared to its dimethyl ester counterpart. At pH 9-10, the diethyl ester remains >95% intact, whereas the dimethyl 2-(4-methoxybenzyl)malonate comparator undergoes 15-25% premature saponification under identical conditions. This allows for more aggressive washing protocols to remove acidic impurities without sacrificing the intermediate [1].

Evidence DimensionResistance to premature saponification at pH 9-10
Target Compound Data>95% ester retention
Comparator Or BaselineDimethyl 2-(4-methoxybenzyl)malonate (75-85% retention)
Quantified Difference10-20% higher retention of the intact diester during basic washing
ConditionsAqueous basic workup (pH 9-10, room temperature, 1 hour)

Enables robust, scalable downstream processing and purification without unintended loss of the malonate ester intermediate.

Late-Stage Deprotection in Complex API Synthesis

This compound is the right choice when the synthetic route requires the malonate core to act as a temporary scaffold. Because the PMB group can be selectively cleaved using DDQ or CAN in high yields (>85%), it is ideal for synthesizing sensitive active pharmaceutical ingredients where harsh hydrogenolysis (required for unsubstituted benzyl groups) would destroy reducible functional groups like alkenes or alkynes [1].

Precursor for Methoxy-Substituted Indanones and Tetralones

Due to the strong electron-donating effect of the para-methoxy group, this compound is highly suited for directed intramolecular Friedel-Crafts cyclizations. It allows industrial chemists to synthesize methoxy-substituted bicyclic systems (indanones/tetralones) under mild Lewis acid conditions, preventing the thermal degradation associated with the harsh conditions required for unactivated benzylmalonates [2].

High-Purity Industrial Scale-Up of Malonic Derivatives

For process chemists looking to minimize Process Mass Intensity (PMI), procuring this pre-functionalized building block eliminates the need for in-house alkylation of diethyl malonate. This directly avoids the 10-20% dialkylation impurities typical of such reactions, bypassing expensive and time-consuming chromatographic separations during large-scale manufacturing[3].

XLogP3

2.7

Other CAS

6335-37-1

Wikipedia

Diethyl [(4-methoxyphenyl)methyl]propanedioate

Dates

Last modified: 08-16-2023

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